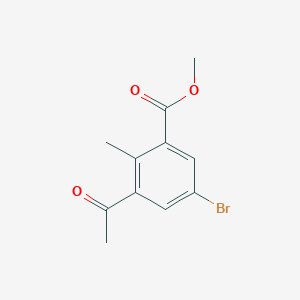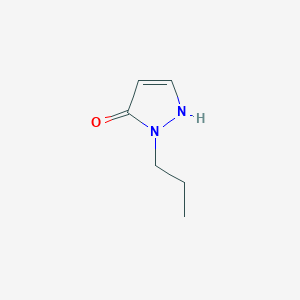
1-propyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with three carbon atoms and two nitrogen atoms, with a hydroxyl group attached to the fifth carbon and a propyl group attached to the first nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 1-propylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. This reaction typically proceeds through cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while substitution reactions can produce various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
1-Propyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrazol-5-ol
- 1-Ethyl-1H-pyrazol-5-ol
- 1-Butyl-1H-pyrazol-5-ol
Comparison: 1-Propyl-1H-pyrazol-5-ol is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7-8/h3-4,7H,2,5H2,1H3 |
InChI-Schlüssel |
AQFGSNUUMLSTQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



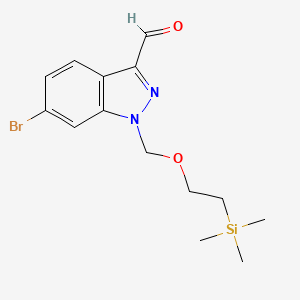
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)



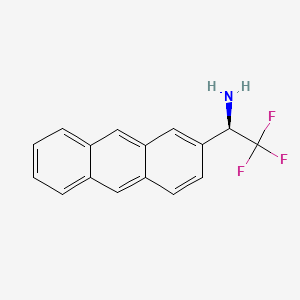

![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
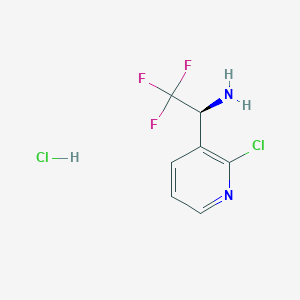


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
